Aluminum formate

説明

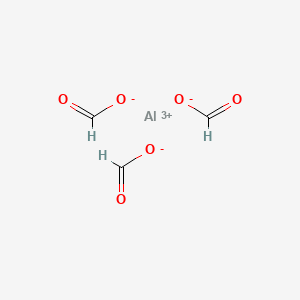

Structure

3D Structure of Parent

特性

IUPAC Name |

aluminum;triformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWPFSQVORELDX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Aluminum formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044724 | |

| Record name | Aluminum triformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7360-53-4 | |

| Record name | Aluminum formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum triformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D34IG724V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical formula of aluminum formate

An In-depth Technical Guide to Aluminum Formate (B1220265)

Abstract

Aluminum formate, with the chemical formula Al(HCOO)₃, is the aluminum salt of formic acid.[1][2] It typically presents as a white, crystalline powder.[3] This compound is notable for its formation of a stable, porous, three-dimensional structure known as a metal-organic framework (MOF).[4] Synthesized from common and inexpensive reagents like aluminum hydroxide (B78521) and formic acid, this compound is a scalable material with significant industrial and research applications.[5][6] Its utility spans various fields, including use as a waterproofing agent, a mordant in dyeing, a coagulant in wastewater treatment, and more recently, as a highly selective material for carbon dioxide capture and hydrogen storage.[4][7] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known as aluminum triformate, is an organic metal salt.[2][8] The anhydrous form possesses a molecular weight of 162.03 g/mol .[8][9] It also exists in a trihydrate form, C₃H₃AlO₆∙3H₂O.[10]

Structurally, this compound is recognized for its robust ReO₃-type framework, creating a network of pores.[4] This structure is characterized by two distinct types of cavities, which enables its use in gas separation and storage.[4] The synthesis process often yields a product containing guest molecules, such as CO₂, H₂O, and formic acid, within its porous structure.[1] An activation step, typically involving heating, is required to remove these guest molecules to achieve the pure Al(HCOO)₃ framework.[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These values are compiled from various sources and represent the most consistently reported data for the anhydrous form.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₃AlO₆ or Al(HCOO)₃ | [1][2] |

| Molecular Weight | 162.03 g/mol | [8][9] |

| Appearance | White crystalline powder | [3][7] |

| Decomposition Temp. | Gas development starts at ~325 °C | [10] |

| Boiling Point | 100.6 °C at 760 mmHg (for formic acid component) | [8] |

| Density | ~1.647 g/cm³ at 20 °C | [10] |

| Water Solubility | 86.1 g/L at 20 °C; 103.4 g/L at 30 °C; Soluble in hot water, slightly soluble in cold water. | [3][8][10] |

| Partition Coefficient (log Pow) | < -3.6 at 20 °C | [10] |

| Vapor Pressure | 36.5 mmHg at 25°C | [8] |

Experimental Protocols for Synthesis

The synthesis of this compound from aluminum hydroxide and formic acid is a common and scalable method.[5][6] The following protocols detail two primary high-yield methods: reflux synthesis and hydrothermal synthesis.

Reflux Synthesis

This method utilizes an excess of formic acid as both a reactant and a solvent to produce this compound.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH, 88% or higher)

-

Ethanol (B145695) (for washing)

-

250-ml three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with stirring capability

-

Centrifuge

-

Vacuum filtration apparatus

Procedure:

-

Combine 1.2 g (0.015 mol) of aluminum hydroxide and 100 ml of formic acid in the 250-ml three-neck round-bottom flask.[4]

-

Heat the mixture to 100°C and maintain a steady reflux for 48 hours with continuous stirring.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the resulting white solid product from the excess formic acid via centrifugation.[4]

-

Wash the solid product with a copious amount of ethanol to remove residual impurities.

-

Collect the final product by vacuum filtration and allow it to air-dry. This process typically yields the as-synthesized form, Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅, with a yield of approximately 95%.[4]

Hydrothermal Synthesis of Single Crystals

This method is employed to produce high-purity, colorless cubic crystals of this compound.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH)

-

Ethanol (for washing)

-

23-ml Teflon-lined Parr stainless steel autoclave

Procedure:

-

Add 50 mg (0.234 mmol) of aluminum hydroxide and 7 ml of formic acid into the Teflon liner.

-

Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

-

Place the sealed Teflon liner into the stainless steel autoclave.

-

Heat the autoclave to 130°C and maintain this temperature for 3 days.

-

Allow the autoclave to cool slowly to room temperature.

-

Wash the resulting colorless cubic crystals with a copious amount of ethanol.

-

Collect the crystals via vacuum filtration and allow them to air-dry. The reported yield for this method is 83%.

Process Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from aluminum hydroxide, applicable to both reflux and hydrothermal methods.

Caption: General experimental workflow for the synthesis of this compound.

Key Applications

This compound's unique properties make it valuable in several industrial and scientific domains:

-

Textile and Leather Industry: It is used as a mordant for dyeing and in the tanning of leather.[3][7]

-

Paper Manufacturing: It acts as a waterproofing agent and improves the wet strength of paper.[3][7][11]

-

Water Treatment: It serves as a coagulant for treating dye wastewater.[11]

-

Gas Capture and Storage: As a robust MOF, it shows exceptional selectivity for capturing CO₂ from flue gas streams and has potential for hydrogen storage.[4]

-

Personal Care: It is an active ingredient in some antiperspirant formulations.[3][7]

-

Chemical Synthesis: It is a source of aluminum with a biodegradable anion for various chemical syntheses.[11]

Safety and Handling

This compound is considered stable under recommended storage conditions.[9] However, it can cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves and safety goggles, should be worn during handling.[10] An explosion of an aqueous solution has been reported upon heating in the air.[10] It should be stored in a cool, dry, well-ventilated place away from strong oxidizing agents.[10]

References

- 1. Aluminium formate - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H3AlO6 | CID 62632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 7360-53-4 [m.chemicalbook.com]

- 4. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. eepower.com [eepower.com]

- 7. This compound | 7360-53-4 [chemicalbook.com]

- 8. Cas 7360-53-4,this compound | lookchem [lookchem.com]

- 9. bangchemicals.com [bangchemicals.com]

- 10. gelest.com [gelest.com]

- 11. alucom.de [alucom.de]

Aluminum Formate (CAS 7360-53-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate (B1220265), with the CAS number 7360-53-4, is the aluminum salt of formic acid, possessing the chemical formula Al(HCOO)₃. This white, crystalline powder has garnered significant interest across various scientific and industrial domains due to its versatile properties. This technical guide provides an in-depth overview of aluminum formate, encompassing its chemical and physical characteristics, detailed synthesis protocols, and diverse applications. A particular focus is placed on its relevance to materials science and its established use in topical formulations pertinent to drug development professionals. This document summarizes key quantitative data in tabular form and includes detailed experimental methodologies and visual diagrams to elucidate complex processes and relationships.

Chemical and Physical Properties

This compound is a white, crystalline powder that is soluble in hot water and slightly soluble in cold water.[1][2] It is generally considered insoluble in water.[3] The as-synthesized form often contains guest molecules, such as carbon dioxide, water, and formic acid, which can be removed through an activation step, typically heating, to yield pure Al(HCOO)₃.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7360-53-4 | [4] |

| Molecular Formula | C₃H₃AlO₆ | [4] |

| Molecular Weight | 162.03 g/mol | [4][5] |

| Appearance | White, crystalline powder | [1][2] |

| Solubility | Soluble in hot water, slightly soluble in cold water | [1][2] |

| Water Solubility | 86.1 g/L at 20°C | [6] |

Synthesis of this compound

High-yield synthesis of this compound can be achieved through several methods, most notably through reflux and hydrothermal processes.

Synthesis Methodologies

Table 2: Summary of this compound Synthesis Methods

| Method | Aluminum Source | Formic Acid | Temperature | Time | Yield | Reference(s) |

| Reflux | Aluminum Hydroxide (B78521) | Excess | 100°C | 48 hours | 95% | [7] |

| Hydrothermal | Aluminum Hydroxide | Excess | 130°C | 3 days | 83% | [7] |

Detailed Experimental Protocols

2.2.1. Reflux Synthesis

This method provides a high yield of this compound.

-

Materials :

-

Aluminum hydroxide (1.2 g, 0.015 mol)

-

Formic acid (100 ml)

-

Ethanol (for washing)

-

-

Procedure :

-

In a 250-ml three-neck round-bottom flask, combine the aluminum hydroxide and formic acid.

-

Heat the mixture to 100°C and maintain at reflux for 48 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the resulting white solid product from the excess formic acid via centrifugation.

-

Wash the solid product thoroughly with a large volume of ethanol.

-

Collect the final product by vacuum filtration and allow it to air-dry.[7]

-

2.2.2. Hydrothermal Synthesis of Single Crystals

This method is employed for producing single crystals of this compound.

-

Materials :

-

Aluminum hydroxide (50 mg, 0.234 mmol)

-

Formic acid (7 ml)

-

Ethanol (for washing)

-

-

Procedure :

-

In a Teflon liner, add the aluminum hydroxide and formic acid.

-

Stir the mixture at room temperature for 30 minutes to form a homogeneous suspension.

-

Place the Teflon liner into a 23-ml Parr stainless steel autoclave.

-

Heat the autoclave to 130°C and maintain this temperature for 3 days.

-

Allow the autoclave to cool down slowly to room temperature.

-

Wash the resulting colorless cubic crystals with a copious amount of ethanol.

-

Collect the crystals by vacuum filtration and let them air-dry.[7]

-

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

X-ray Diffraction (XRD) : To confirm the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify the characteristic vibrational bands of the formate groups.

-

Thermogravimetric Analysis (TGA) : To determine thermal stability and the temperature at which guest molecules are removed.[7]

Caption: Workflow for the characterization of synthesized this compound.

Applications

This compound has a wide array of applications, ranging from industrial processes to consumer products.

-

Water Treatment : It can be used as a coagulant for the removal of natural organic matter from surface water.[8]

-

CO₂ Capture : As a metal-organic framework (MOF), this compound shows high selectivity for CO₂ capture from dried flue gas streams.[9][10]

-

Hydrogen Storage : It has demonstrated potential for hydrogen storage at non-cryogenic temperatures and low pressures.[5]

-

Industrial Uses : It is used in waterproofing, as a mordant, in tanning leather, and to improve the wet strength of paper.[1][2]

-

Antiperspirants : this compound is utilized in antiperspirant formulations.[1][2][6]

Relevance for Drug Development Professionals

While not a therapeutic agent itself, this compound's application as an antiperspirant is of direct relevance to drug development professionals working on topical formulations.

Mechanism of Action in Antiperspirants

Aluminum-based compounds, including this compound, are the active ingredients in many antiperspirants. Their primary mechanism of action is the physical blockage of the sweat ducts.

-

Reaction with Sweat : Upon application to the skin, aluminum salts dissolve in sweat.

-

Formation of a Plug : The aluminum ions react with mucopolysaccharides within the sweat duct, forming a gel-like plug.[3]

-

Blockage of Sweat Flow : This plug physically obstructs the duct, preventing sweat from reaching the skin's surface.[3][11]

Caption: The mechanism of sweat reduction by this compound in antiperspirants.

Safety and Toxicology

For any component in a topical formulation, a thorough understanding of its safety profile is crucial.

-

Skin and Eye Irritation : this compound can cause skin and serious eye irritation.[12][13]

-

Inhalation : Inhalation of dust may irritate the respiratory tract.[1][13]

-

Carcinogenicity : There is no evidence to suggest that this compound is carcinogenic.[7] Concerns about a link between aluminum-containing antiperspirants and breast cancer have not been substantiated by scientific evidence.[3]

-

Personal Protective Equipment (PPE) : When handling this compound powder, it is recommended to wear protective gloves, eye protection, and respiratory protection if exposure limits are exceeded.[12][13]

Conclusion

This compound (CAS 7360-53-4) is a versatile compound with well-established synthesis methods and a growing list of applications. For researchers and scientists in materials science, its utility in CO₂ capture and hydrogen storage presents exciting opportunities. For drug development professionals, its role as an active ingredient in antiperspirant formulations, coupled with a known safety profile, makes it a relevant substance in the field of topical product development. The detailed protocols and structured data provided in this guide aim to facilitate further research and application of this multifaceted compound.

References

- 1. gelest.com [gelest.com]

- 2. Aluminium formate - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. bangchemicals.com [bangchemicals.com]

- 5. osti.gov [osti.gov]

- 6. This compound | C3H3AlO6 | CID 62632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. harrellindustries.com [harrellindustries.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: A Cheap Post-Combustion Carbon Capture Solution [ccus-expo.com]

- 11. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. gelest.com [gelest.com]

Unveiling the Crystal Architecture of Aluminum Formate: A Technical Guide

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of aluminum formate (B1220265), Al(HCOO)₃. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its structural and analytical workflows.

Introduction

Aluminum formate, designated as Al(HCOO)₃ and often referred to in literature as ALF, is a metal-organic framework (MOF) that has garnered significant interest due to its simple structure, cost-effective synthesis, and notable properties, including its potential for gas capture.[1][2] This guide delves into the detailed crystal structure analysis of Al(HCOO)₃, providing a technical overview of its synthesis, characterization, and key structural features.

Synthesis of this compound

The preparation of crystalline Al(HCOO)₃ can be achieved through two primary methods: reflux synthesis and hydrothermal synthesis.

Reflux Synthesis

A common method for synthesizing Al(HCOO)₃ involves the reflux of aluminum hydroxide (B78521) in formic acid.[1][2]

Experimental Protocol:

-

Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

-

Procedure: A mixture of aluminum hydroxide and formic acid is refluxed at 100°C (373 K) for 48 hours in a three-neck round-bottom flask.[1][2]

-

Post-synthesis Processing: After the reaction, excess formic acid is removed via centrifugation. The resulting white solid is washed with ethanol (B145695) and collected by vacuum filtration.[1][2] This process yields the as-made Al(HCOO)₃, which may contain guest molecules such as CO₂, water, and formic acid within its pores.[1][2]

Hydrothermal Synthesis of Single Crystals

For obtaining single crystals suitable for X-ray diffraction studies, a hydrothermal approach is employed.

Experimental Protocol:

-

Reactants: Aluminum hydroxide and formic acid.

-

Procedure: Aluminum hydroxide is suspended in formic acid within a Teflon liner and stirred to form a homogeneous mixture. The liner is then sealed in a stainless steel autoclave and heated to 130°C (403 K) for three days, followed by slow cooling to room temperature.

-

Product: This method yields colorless cubic crystals of as-made this compound, which are subsequently washed with ethanol and collected by vacuum filtration.

Activation of Al(HCOO)₃

The as-synthesized Al(HCOO)₃ contains guest molecules within its porous structure. An activation step is necessary to remove these molecules and obtain the guest-free framework, herein referred to as ALF.

Experimental Protocol:

-

Thermal Activation: The as-made Al(HCOO)₃ is heated under high vacuum (1 × 10⁻⁴ mmHg) at 150°C (423 K) for 24 hours.[1][2]

-

Air Annealing: Alternatively, the material can be activated by heating in air at 180°C (453 K) for 24 hours.[1][2]

The following diagram illustrates the synthesis and activation workflow:

Crystal Structure and Properties

The activated form of this compound (ALF) possesses a robust crystal structure that is stable in air and various solvents.[1][2] Its structure has been determined through Rietveld refinement of neutron powder diffraction data and confirmed by single-crystal X-ray diffraction.[1][2]

Crystallographic Data

ALF crystallizes in a cubic system with a structure analogous to ReO₃.[1] Key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Im | [1][3] |

| Lattice Parameter (a) | 11.3905(1) Å | [1][3] |

| Unit Cell Volume (V) | 1477.85(5) ų | [1][3] |

Further detailed crystallographic information, including atomic coordinates, can be obtained from the supplementary information of Evans et al., 2022 or through the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 2218471–2218473.[4]

Structural Features

The crystal structure of ALF is characterized by a network of aluminum-centered octahedra linked by formate ligands. This arrangement creates a porous framework with two distinct types of cavities:

-

Small Cavities (SCs): These have a pore volume of approximately 43 ų.[1][2]

-

Large Cavities (LCs): These have a larger pore volume of about 79 ų.[1][2]

The following diagram illustrates the relationship between the synthesis, activation, and resulting structural features of ALF.

Physicochemical Characterization

A suite of analytical techniques is employed to characterize the structure, stability, and properties of Al(HCOO)₃.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline phase and assessing the stability of ALF.

Experimental Protocol for PXRD:

-

Instrument: A Panalytical X'pert PRO MRD or Bruker D8 ADVANCE diffractometer.[1][2]

-

Scan Parameters: Data is typically collected from 10° to 60° (2θ) with a step size of 0.02-0.025° and a scan speed of 1 second per step.[1][2]

-

Data Analysis: The obtained diffraction patterns are compared with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase purity.[3]

Single-Crystal X-ray Diffraction

This technique provides detailed information about the crystal structure, including atomic coordinates and bond lengths/angles.

Experimental Protocol for Single-Crystal XRD:

-

Instrument: Bruker AXS D8 Venture diffractometer with a Mo microfocus source and a Photon 100 CMOS detector.[2]

-

Data Collection and Processing: Data is collected at a specific temperature (e.g., 200°C for activated ALF) and processed using software such as APEX3.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using programs like SHELXL.[2]

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Al(HCOO)₃.

Experimental Protocol for TGA:

-

Instrument: A thermogravimetric analyzer, such as a TA Instruments Q500.[3]

-

Sample Preparation: 10-15 mg of the sample is placed in an alumina (B75360) or platinum crucible.[3]

-

Analysis: The sample is heated at a constant rate (e.g., 5°C/min) under a controlled atmosphere (e.g., air or nitrogen), and the weight loss is recorded as a function of temperature.[1][2] ALF is thermally stable up to approximately 250°C (523 K) in air.[1][2]

| Property | Value | Technique | Reference |

| Thermal Stability | Stable up to ~250°C (523 K) in air | TGA | [1][2] |

| BET Surface Area | 588 ± 8 m²/g | N₂ Adsorption | [2] |

| Small Cavity Volume | 43(3) ų | Neutron Diffraction | [1][2] |

| Large Cavity Volume | 79(9) ų | Neutron Diffraction | [1][2] |

Conclusion

This compound (Al(HCOO)₃) is a metal-organic framework with a well-defined cubic crystal structure. Its synthesis from readily available and inexpensive precursors, coupled with its robust porous framework, makes it a material of significant interest for various applications. The detailed experimental protocols and structural data presented in this guide provide a solid foundation for further research and development involving this promising material.

References

In-Depth Technical Guide to the Thermal Decomposition of Aluminum Formate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum formate (B1220265), Al(HCOO)₃, is a versatile metal-organic compound utilized as a precursor in the synthesis of high-purity alumina (B75360) and as a component in various industrial applications. Its controlled thermal decomposition is critical for obtaining aluminum oxide with desired properties, such as specific crystalline phases, high surface area, and catalytic activity. This technical guide provides a comprehensive overview of the thermal decomposition of aluminum formate, detailing the decomposition stages, and presenting available experimental data. While a definitive analysis of the gaseous byproducts for each decomposition stage is not extensively documented in the current scientific literature, this guide synthesizes the established knowledge and proposes a likely decomposition pathway based on the behavior of similar metal formates.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process, as determined by thermogravimetric analysis (TGA). The process can be broadly categorized into three main stages: dehydration, initial decomposition, and final decomposition, ultimately yielding aluminum oxide (Al₂O₃) as the final solid residue.[1]

Data Presentation

The quantitative data available from TGA on the thermal decomposition of this compound is summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Solid Residue |

| 1. Dehydration | 50 - 150 | ~5 - 10 | Partially dehydrated Al(HCOO)₃ |

| 2. Initial Decomposition | 280 - 350 | ~30 - 35 | Intermediate aluminum oxyformate/carbonate species |

| 3. Final Decomposition | 350 - 500 | ~25 - 30 | Amorphous Al₂O₃ |

Table 1: Summary of Thermogravimetric Analysis (TGA) data for the thermal decomposition of this compound.[1]

Further heat treatment at higher temperatures leads to the crystallization of the amorphous alumina. Studies have shown the formation of η-Al₂O₃ at 1000 °C, which then transforms to the more stable α-Al₂O₃ at 1100 °C.[2][3]

Proposed Thermal Decomposition Pathway

Experimental Protocols

The following section details the standard methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q500, is typically employed.[1]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into an alumina or platinum crucible.[1]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to provide a controlled atmosphere and remove evolved gaseous products.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature above the final decomposition stage (e.g., 600-1200 °C).

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss against temperature.

-

Analyze the curve to determine the onset and completion temperatures for each decomposition step.

-

Calculate the percentage of weight loss for each stage.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

-

Evolved Gas Analysis (EGA)

To obtain a more complete understanding of the decomposition mechanism, it is recommended to couple the TGA with a gas analysis technique such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

Methodology:

-

Follow the TGA protocol as described above.

-

The gaseous products evolved from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

-

The MS or FTIR spectra are recorded as a function of temperature, allowing for the correlation of specific gas evolution with the mass loss steps observed in the TGA data.

Kinetics of Thermal Decomposition

A thorough kinetic analysis of the thermal decomposition of this compound, including the determination of activation energies and reaction mechanisms for each decomposition step, has not been extensively reported in the peer-reviewed literature. To perform such an analysis, non-isothermal TGA data collected at multiple heating rates would be required. This data can then be analyzed using model-fitting or model-free (isoconversional) methods to determine the kinetic parameters.

Concluding Remarks

The thermal decomposition of this compound proceeds through a multi-step process involving dehydration and the breakdown of the formate structure to ultimately yield aluminum oxide. While the general temperature ranges and corresponding mass losses have been characterized by TGA, a detailed analysis of the evolved gaseous products and the reaction kinetics remains an area for further investigation. The experimental protocols and proposed decomposition pathway provided in this guide serve as a valuable resource for researchers and professionals working with this compound and its applications in materials science and beyond. Further studies employing evolved gas analysis techniques are crucial for a more complete understanding of the decomposition mechanism.

References

Solubility of Aluminum Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of aluminum formate (B1220265) in organic solvents. The primary focus of existing research has been on its synthesis and applications, with solubility information largely confined to aqueous systems.

Solubility in Organic Solvents

There is no quantitative data available in the reviewed literature for the solubility of aluminum formate in common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). However, several synthesis protocols for this compound describe a final step of washing the solid product with ethanol.[2][3] This procedural step strongly suggests that this compound has very low solubility in ethanol, as this solvent is used to remove impurities without dissolving the product.

Solubility in Water

In contrast to organic solvents, the solubility of this compound in water has been documented. It is described as slightly soluble in cold water and more soluble in hot water.[4][5][6] The following table summarizes the available quantitative data for its solubility in water at different temperatures.

| Temperature (°C) | Solubility (g/L) | pH of Solution | Reference |

| 20 | 86.1 | 3.7 | [7][8] |

| 30 | 103.4 | 3.7 | [7] |

Experimental Protocol for Solubility Determination

For researchers aiming to quantify the solubility of this compound in specific organic solvents, the following general gravimetric method provides a robust starting point. This protocol is based on standard laboratory practices for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (solid, pure)

-

Organic Solvent of Interest (e.g., Methanol, DMF)

-

Analytical Balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Centrifuge

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to rest in the temperature-controlled bath for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry vial.

-

Record the exact mass of the solution.

-

Place the vial in a thermostatic oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The decomposition temperature of this compound is reported to be above 325 °C.[7]

-

Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Caption: General workflow for determining the solubility of a solid in a liquid.

Signaling Pathways and Logical Relationships

The experimental determination of solubility follows a direct, linear workflow rather than a complex signaling pathway. The process begins with establishing a saturated solution at equilibrium, followed by careful sampling of the liquid phase, and concludes with quantitative analysis to determine the amount of dissolved solute. The Graphviz diagram above illustrates this logical progression, outlining the critical steps from preparation to final calculation. This systematic approach ensures the accuracy and reproducibility of the obtained solubility data.

References

- 1. This compound (AF): Synthesis, characterization and application in dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 7360-53-4 [chemicalbook.com]

- 5. This compound CAS#: 7360-53-4 [m.chemicalbook.com]

- 6. Cas 7360-53-4,this compound | lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 7360-53-4 [amp.chemicalbook.com]

Spectroscopic Profile of Aluminum Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aluminum formate (B1220265), Al(HCOO)₃, a versatile metal-organic framework with applications in catalysis and gas capture.[1] The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for aluminum formate is summarized below, providing a quick reference for characteristic peaks and shifts.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | Broad, O-H stretching (adsorbed water) | [2] |

| 1520, 1430 | C=O stretching in formate | [2] |

| 1090 | C-H in-plane bending | [2] |

| 904 | Surface Al-OH deformation | [3] |

| 850 | C-O bending | [2] |

| 556 | Al-O stretching | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ¹³C NMR (MAS)

| Chemical Shift (ppm) | Assignment | Reference |

| 171.39 | Carbonyl (C=O) in formate group | [4] |

| 170.33 | Carbonyl (C=O) in a different formate environment | [4] |

Solid-State ²⁷Al NMR (MAS)

| Chemical Shift (ppm) | Assignment | Reference |

| 0.60 | Octahedrally coordinated aluminum (AlO₆) | [4] |

| -2.87 | Octahedrally coordinated aluminum (AlO₆) | [4] |

| -26.0 | Octahedrally coordinated aluminum (AlO₆) | [4] |

Solid-State ¹H NMR (MAS)

| Chemical Shift (ppm) | Assignment | Reference |

| ~7.4 | Formate proton (H-COO) | [5] |

| ~5.0 | Free water | [6] |

| ~4.5 | OH groups coupled to aluminum | [6] |

Raman Spectroscopy

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~2980 | C-H stretching | [7] |

| ~1600 | C=O stretching | [7] |

| ~1400 | C-H bending | [7] |

| ~1100 | C-O stretching | [7] |

| ~800 | O-C-O bending | [7] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid this compound are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method)

-

Thoroughly grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mix approximately 1-2 mg of the powdered sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]

Instrumentation and Data Acquisition

-

Spectrometer: An Agilent Technologies Cary 600 series FTIR spectrometer or equivalent.[9]

-

Technique: Transmission.

-

Window Material: KBr.[9]

-

Procedure:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet containing the sample in the holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Finely crush the solid this compound sample into a homogeneous powder using a mortar and pestle to ensure efficient and stable magic angle spinning (MAS).

-

Carefully pack the powdered sample into a solid-state NMR rotor of the appropriate size (e.g., 4 mm). Ensure the sample is packed tightly to prevent wobbling during spinning.

Instrumentation and Data Acquisition

-

Spectrometer: A Bruker Avance spectrometer or a similar high-field solid-state NMR instrument.

-

Probes: A double-resonance MAS probe for ¹³C and ¹H experiments, and a dedicated or multinuclear probe for ²⁷Al experiments.

-

Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 8-14 kHz) to average out anisotropic interactions and obtain high-resolution spectra.[10][11]

-

¹³C NMR:

-

²⁷Al NMR:

-

Technique: Single-pulse MAS experiments are generally sufficient due to the 100% natural abundance of ²⁷Al.

-

Referencing: Chemical shifts are referenced externally to a standard, such as a 1.1 M aqueous solution of Al(NO₃)₃.

-

-

¹H NMR:

-

Technique: CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) may be required to achieve high resolution by suppressing strong ¹H-¹H dipolar couplings.[13]

-

Raman Spectroscopy

Sample Preparation

-

Place a small amount of the solid this compound sample onto a suitable substrate, such as an aluminum slide or a glass microscope slide.[14] No further preparation is typically needed for solid samples.[1]

Instrumentation and Data Acquisition

-

Spectrometer: A micro-Raman spectrometer, such as a Renishaw inVia or Horiba LabRAM, is suitable for solid-state analysis.

-

Laser Excitation: A common choice is a 785 nm solid-state laser to minimize fluorescence, although other wavelengths like 532 nm can also be used.[15]

-

Objective: A microscope objective (e.g., 40x) is used to focus the laser onto the sample and collect the scattered light.[14]

-

Data Acquisition:

-

Focus the laser on the sample surface.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm⁻¹).

-

The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.[16]

-

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. azom.com [azom.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raman spectroscopy instrumentation - Ibsen Photonics [ibsen.com]

- 11. researchgate.net [researchgate.net]

- 12. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

Theoretical Underpinnings of Aluminum Formate MOF: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Experimental Aspects of Aluminum Formate (B1220265) Metal-Organic Framework.

This technical guide provides a comprehensive overview of the theoretical and experimental studies of aluminum formate metal-organic framework (MOF), often referred to as ALF. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties, synthesis, and application of this promising porous material.

Introduction to this compound (ALF) MOF

This compound, with the chemical formula Al(HCOO)₃, is a metal-organic framework that has garnered significant attention due to its simple structure, cost-effective synthesis from readily available precursors, and remarkable properties for various applications.[1] It crystallizes in a cubic ReO₃-type structure, characterized by a three-dimensional network of corner-sharing AlO₆ octahedra linked by formate ligands. This arrangement results in a microporous structure with two distinct types of cavities, making it an interesting candidate for gas storage and separation.[1] Theoretical studies, primarily based on Density Functional Theory (DFT) and molecular simulations, have been instrumental in understanding the structure-property relationships in ALF and predicting its performance for various applications.

Structural and Physicochemical Properties

Theoretical calculations and experimental characterization have provided detailed insights into the structural and physicochemical properties of ALF.

Crystallographic Data

The crystal structure of activated ALF has been determined to be cubic, belonging to the space group Im-3.[2] The lattice parameters and other crystallographic details are summarized in the table below.

| Parameter | Value | Reference |

| Space Group | Im-3 | [2] |

| a (Å) | 11.3905(1) | [2] |

| V (ų) | 1477.85(5) | [2] |

Porosity and Surface Area

ALF possesses a microporous structure with a significant surface area, which is crucial for its application in adsorption-based processes.

| Property | Value | Reference |

| BET Surface Area (m²/g) | 588 ± 8 | [3][4] |

| Pore Volume (cm³/g) | 0.24 | [2] |

| Small Cavity (SC) Pore Volume (ų) | 43(3) | [3][4] |

| Large Cavity (LC) Pore Volume (ų) | 79(9) | [3][4] |

Experimental Protocols

Synthesis of this compound (ALF) MOF

A common and straightforward method for the synthesis of ALF is through the reflux of aluminum hydroxide (B78521) and formic acid.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend aluminum hydroxide in formic acid.

-

Heat the mixture to reflux at 100 °C for 48 hours with constant stirring.

-

After cooling to room temperature, separate the white solid product by centrifugation.

-

Wash the solid thoroughly with ethanol.

-

Collect the product by vacuum filtration and dry under vacuum.

Activation of ALF

The as-synthesized ALF contains guest molecules within its pores that need to be removed to achieve its full porosity.

Procedure:

-

Place the as-synthesized ALF in a vacuum oven.

-

Heat the sample to 150-180 °C under high vacuum for 24 hours.

-

The activated, guest-free ALF is then ready for use.

Theoretical and Computational Studies

Theoretical modeling plays a pivotal role in understanding the behavior of ALF at the molecular level and in predicting its performance for specific applications.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure, stability, and interaction of guest molecules with the ALF framework.

Typical Computational Details:

-

Software: Vienna Ab initio Simulation Package (VASP)

-

Exchange-correlation functional: Perdew-Burke-Ernzerhof (PBE)

-

Van der Waals corrections: DFT-D3 method of Grimme

-

Plane-wave cutoff energy: 520 eV

-

k-point mesh: 3 × 3 × 3 Monkhorst-Pack grid

These calculations have been successfully employed to determine the adsorption energies of various small molecules within the pores of ALF, providing insights into its selectivity for gases like CO₂ over N₂.[1]

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

MD and Grand Canonical Monte Carlo (GCMC) simulations are powerful tools to study the dynamics of guest molecules within the ALF framework and to predict adsorption isotherms.

Force Fields:

-

The Universal Force Field (UFF) is a commonly used force field for simulating MOFs, including ALF.[2][5] However, it has been shown that UFF can sometimes overestimate guest molecule uptake in certain MOFs.[5]

-

Refined force fields, with parameters specifically tuned for Al-MOFs, have been developed to provide more accurate predictions of adsorption properties.[5]

These simulations are crucial for understanding diffusion pathways, saturation capacities, and the thermodynamics of adsorption processes.

Applications

Gas Adsorption and Separation

A significant area of research for ALF is in the field of gas adsorption and separation, particularly for CO₂ capture.

Experimental measurements and theoretical predictions have shown that ALF exhibits a high selectivity for CO₂ over N₂.[1] This is attributed to the specific size and chemical environment of its pores, which favor the adsorption of CO₂.

| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Reference |

| CO₂ | 273 | 1 | ~3.5 | [1] |

| CO₂ | 298 | 1 | ~2.5 | [1] |

| CO₂ | 323 | 1 | ~1.5 | [1] |

| N₂ | 298 | 1 | Negligible | [1] |

DFT calculations have been used to determine the adsorption energies of CO₂ and N₂ in the small and large cavities of ALF, providing a theoretical basis for its selectivity.

| Molecule | Cavity Type | Adsorption Energy (kJ/mol) | Reference |

| CO₂ | Small Cavity (SC) | -33.9 | [1] |

| CO₂ | Large Cavity (LC) | -28.7 | [1] |

| N₂ | Small Cavity (SC) | -18.1 | [1] |

| N₂ | Large Cavity (LC) | -16.2 | [1] |

Drug Delivery

The application of ALF in drug delivery is a nascent area of research. While theoretical studies on drug loading and release from MOFs are prevalent, specific computational investigations on ALF for this purpose are limited.[6][7] However, the biocompatibility of aluminum and the tunable nature of the MOF structure suggest that ALF could be a promising candidate for carrying and delivering therapeutic agents. Future theoretical studies could focus on:

-

GCMC simulations: To predict the loading capacity of various drug molecules within the pores of ALF.[8]

-

MD simulations: To study the diffusion and release kinetics of drugs from the ALF framework in a simulated physiological environment.

Visualizations

Experimental Workflow

Computational Workflow

Gas Separation Mechanism

Drug Delivery Concept

References

- 1. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Force-Field Prediction of Materials Properties in Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modelling drug adsorption in metal–organic frameworks: the role of solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Refined Set of Universal Force Field Parameters for Some Metal Nodes in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A reliable QSPR model for predicting drug release rate from metal–organic frameworks: a simple and robust drug delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational investigation of metal organic frameworks for storage and delivery of anticancer drugs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Screening of bio-compatible metal–organic frameworks as potential drug carriers using Monte Carlo simulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Aluminum Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum formate (B1220265), with the chemical formula Al(HCOO)₃, is the aluminum salt of formic acid.[1][2] This white crystalline powder is gaining significant attention in various scientific fields due to its versatile properties.[1][3] It serves as a precursor in the synthesis of advanced materials, a catalyst in organic reactions, and a potential agent in environmental and biomedical applications. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of aluminum formate, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, reactivity with various chemical agents, and thermal stability. Furthermore, it includes detailed experimental protocols for its synthesis and characterization, and explores the toxicological impact of aluminum on biological signaling pathways, providing a crucial perspective for its application in drug development.

Chemical Properties of this compound

This compound is a metal-organic framework (MOF) also known as ALF.[4] It is typically a white to pale yellow, odorless powder.[1][3] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃H₃AlO₆ | [2] |

| Molecular Weight | 162.03 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [1][3] |

| Odor | Odorless | [1] |

| Solubility in Water | Generally considered insoluble.[2][6] One source indicates 86.1 g/L at 20°C and 103.4 g/L at 30°C.[3] It is soluble in hot water and slightly soluble in cold water.[7] | |

| Decomposition Temperature | Gas development starts at approximately 325°C. The substance does not melt but decomposes above 410°C.[3] | |

| pH | 3.7 (for a solution in water) | [3] |

| Stability | Stable under recommended storage conditions.[1] |

Reactivity of this compound

The reactivity of this compound is governed by the aluminum center, which acts as a Lewis acid, and the formate anions. Understanding its reactions with water, acids, bases, and other chemical agents is crucial for its handling, storage, and application.

Reaction with Water (Hydrolysis)

This compound is susceptible to hydrolysis, especially at elevated temperatures. In aqueous solutions, the aluminum ion can coordinate with water molecules, leading to the formation of various hydrated and hydroxylated species. The extent of hydrolysis is dependent on the pH and temperature of the solution. At 100°C, hydrolysis can lead to the formation of AlOH(CHO₂)₂.[7] This sensitivity to moisture is a critical consideration for its storage and handling, as exposure to humid air can lead to partial hydrolysis, altering its physical and chemical properties.[6]

Reaction with Acids and Bases

As a salt of a weak acid (formic acid) and a weak base (aluminum hydroxide), this compound will react with both strong acids and strong bases.

-

With Strong Acids: It is expected to react with strong acids to liberate formic acid.

-

With Strong Bases: It will react with strong bases to precipitate aluminum hydroxide (B78521).

Reaction with Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[8] Contact with strong oxidizers should be avoided as it may lead to vigorous reactions.

Thermal Decomposition

Upon heating, this compound decomposes. Gas evolution is observed starting at around 325°C, and the compound decomposes at temperatures above 410°C without melting.[3] The hazardous decomposition products include organic acid vapors and aluminum oxide fumes.[9]

Lewis Acidity and Catalytic Activity

The aluminum center in this compound acts as a Lewis acid. This property allows it to catalyze various organic reactions. The Lewis acidic sites can coordinate with carbonyl oxygen atoms or other Lewis basic sites in reactants, polarizing the substrate and making it more susceptible to nucleophilic attack.[4] This catalytic potential is an active area of research.

Table 2: Summary of this compound Reactivity

| Reactant/Condition | Reactivity | Products | References |

| Water | Hydrolyzes, especially at elevated temperatures. | Hydrated aluminum species, aluminum hydroxyformate. | [7] |

| Strong Acids | Reacts. | Formic acid and aluminum salts of the strong acid. | Inferred |

| Strong Bases | Reacts. | Aluminum hydroxide precipitate and formate salts. | Inferred |

| Strong Oxidizing Agents | Incompatible, may react vigorously. | Not specified. | [8] |

| Heat (Thermal Decomposition) | Decomposes above 325°C. | Organic acid vapors, aluminum oxide fumes. | [3][9] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for synthesizing this compound involves the reaction of aluminum hydroxide with formic acid.[4]

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH, ~99%)

-

Ethanol

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Centrifuge

-

Vacuum filtration apparatus

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, combine 1.2 g (0.015 mol) of aluminum hydroxide with 100 mL of formic acid.[4][10]

-

Heat the mixture to reflux at 100°C (373 K) and maintain for 48 hours with constant stirring.[4][10]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Separate the resulting white solid from the excess formic acid by centrifugation.[4][10]

-

Wash the solid product thoroughly with a copious amount of ethanol.[4][10]

-

Collect the white solid by vacuum filtration.[4] The as-synthesized product may contain guest molecules such as CO₂, H₂O, and HCOOH, with a potential formula of Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅.[2][6]

-

To obtain pure, guest-free this compound (ALF), the as-synthesized material can be activated by heating at 150°C (423 K) for 24 hours under high vacuum or at 180°C (453 K) for 24 hours in air.[10]

Characterization of this compound

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability and decomposition profile.

-

Procedure:

-

Accurately weigh 10-15 mg of the sample into an alumina (B75360) or platinum crucible.

-

Use a thermogravimetric analyzer to heat the sample from room temperature to 800°C at a constant heating rate of 10°C per minute.

-

Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 60 mL/min to prevent oxidation.

-

Analyze the resulting TGA curve (weight loss vs. temperature) to identify decomposition temperatures.

-

X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases of the material.

-

Procedure:

-

Prepare a finely ground powder sample.

-

Use a powder X-ray diffractometer to obtain the diffraction pattern.

-

Compare the resulting pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the crystalline structure.

-

Interaction with Biological Signaling Pathways

While specific studies on the interaction of this compound with biological signaling pathways are limited, the toxicological effects of aluminum are well-documented and provide a basis for understanding its potential biological impact. Exposure to high levels of aluminum compounds can lead to a range of adverse effects at the cellular and systemic levels.[11][[“]]

Aluminum toxicity is known to affect various organs, including the brain, bones, liver, and kidneys.[11] At the molecular level, aluminum can:

-

Inhibit Enzyme Activity: Aluminum can interfere with the function of numerous enzymes, disrupting critical metabolic processes.[11][[“]][13]

-

Induce Oxidative Stress: It can increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[11][[“]]

-

Alter Cellular Signaling: Aluminum has been shown to impact several key signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is crucial for regulating immune responses, inflammation, and cell survival. Aluminum can alter NF-κB signaling, contributing to inflammatory conditions.[11][[“]]

-

p53: The p53 pathway is a critical tumor suppressor pathway that regulates the cell cycle and apoptosis. Dysregulation of this pathway by aluminum can have implications for cell proliferation and cancer development.[11][[“]]

-

JNK (c-Jun N-terminal kinases): The JNK pathway is involved in stress responses, inflammation, and apoptosis. Aluminum can modulate JNK signaling, contributing to cellular stress and apoptosis.[11][[“]]

-

Wnt/β-catenin Signaling: This pathway is essential for embryonic development and tissue homeostasis. Inhibition of this pathway by aluminum can impair osteoblastic proliferation and differentiation.[14]

-

For professionals in drug development, it is imperative to consider these potential toxicological effects when working with aluminum-containing compounds. The ability of aluminum to modulate these fundamental signaling pathways highlights the need for careful evaluation of its biocompatibility and potential side effects in any pharmaceutical application.

Conclusion

This compound is a compound with a unique combination of properties that make it a substance of interest for a wide range of applications, from materials science to potential roles in drug formulation and delivery. Its synthesis from readily available precursors is a significant advantage for its scalability. However, its reactivity, particularly its sensitivity to moisture and incompatibility with strong oxidizing agents, necessitates careful handling and storage. For those in the field of drug development, the toxicological profile of aluminum is a critical consideration. The potential for aluminum to interfere with fundamental biological signaling pathways underscores the importance of thorough biocompatibility and safety assessments for any application involving this compound. This guide provides a foundational understanding of the chemical properties and reactivity of this compound to aid researchers in their scientific endeavors.

References

- 1. harrellindustries.com [harrellindustries.com]

- 2. Aluminium formate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C3H3AlO6 | CID 62632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

- 10. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. Aluminum Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 14. Aluminium toxicosis: a review of toxic actions and effects - PMC [pmc.ncbi.nlm.nih.gov]

Aluminum Formate Metal-Organic Framework: A Technical Guide to its Discovery and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential in biomedical applications, particularly drug delivery, owing to their high surface areas, tunable pore sizes, and tailorable surface chemistry. Among the vast library of MOFs, aluminum formate (B1220265) [Al(HCOO)₃], hereafter referred to as ALF, presents a compelling case for exploration. Initially investigated for its utility in gas capture and storage, its discovery as a MOF is rooted in its simple, scalable, and cost-effective synthesis from earth-abundant materials. This technical guide provides a comprehensive overview of the core science behind ALF, including its synthesis, and characterization. Crucially, as direct research into ALF for drug delivery is nascent, this document establishes a strong scientific rationale for its potential by drawing parallels with analogous aluminum-based MOFs, such as aluminum fumarate. We provide detailed experimental protocols and quantitative data from these analogous systems to serve as a foundational resource for researchers aiming to explore ALF as a novel drug delivery vehicle.

The Discovery and Synthesis of Aluminum Formate (ALF) as a MOF

The significance of ALF as a metal-organic framework lies not in the novelty of the compound itself, but in the realization of its advantageous properties for large-scale applications. It is constructed from inexpensive and widely available starting materials: aluminum hydroxide (B78521) and formic acid.[1] This simple composition makes it a mechanically robust and economically viable alternative to more complex MOFs derived from costly organic ligands.[1]

Synthesis Protocols

Two primary methods for the synthesis of ALF have been established: a hydrothermal method for crystalline samples and a reflux method for scalable production.

2.1.1 Hydrothermal Synthesis of ALF Single Crystals

This method is suitable for producing high-quality crystals for structural analysis.

-

Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

-

Procedure:

-

Suspend 50 mg (0.234 mmol) of aluminum hydroxide in 7 ml of formic acid in a Teflon liner.

-

Stir the suspension at room temperature for 30 minutes to ensure homogeneity.

-

Place the Teflon liner into a 23-ml stainless steel autoclave.

-

Heat the autoclave to 130°C (403 K) and maintain this temperature for 3 days.

-

Allow the autoclave to cool slowly to room temperature.

-

Wash the resulting colorless cubic crystals with a copious amount of ethanol (B145695).

-

Separate the crystals via vacuum filtration.[2]

-

2.1.2 Reflux Synthesis for Scalable Production

This method is adapted for producing larger quantities of ALF powder.

-

Reactants: Aluminum hydroxide (Al(OH)₃) and formic acid (HCOOH).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aluminum hydroxide and a stoichiometric excess of formic acid.

-

Heat the mixture to reflux at 100°C (373 K).

-

Maintain the reflux with stirring for 48 hours.

-

Cool the mixture to room temperature, allowing the white solid to precipitate.

-

Separate the solid product by centrifugation.

-

Wash the product thoroughly with ethanol to remove unreacted formic acid.

-

Dry the final product under vacuum.

-

Physicochemical Characterization

The structural and functional properties of ALF have been primarily characterized in the context of gas adsorption. These properties, however, are foundational to its potential as a drug delivery vehicle.

-

Crystal Structure: ALF possesses a crystal structure with two distinct types of cavities, a feature confirmed by neutron powder diffraction and single-crystal X-ray diffraction.[2] This microporous nature is central to its ability to host guest molecules.

-

Thermal Stability: Thermogravimetric analysis (TGA) shows that ALF is thermally stable. It decomposes starting at approximately 325°C.[2]

-

Porosity and Surface Area: Gas adsorption studies confirm the microporosity of ALF. While primarily studied for CO₂ and N₂, these pores are theoretically capable of hosting drug molecules of a suitable size.

The logical workflow for the synthesis and initial characterization of ALF is depicted below.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Aluminum Formate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of aluminum formate (B1220265) [Al(HCOO)₃] single crystals via a hydrothermal method. Aluminum formate, a metal-organic framework (MOF), is of significant interest for applications in gas storage and separation, including carbon dioxide capture.[1][2][3] The synthesis described herein is based on established procedures using readily available and inexpensive precursors.[1][2]

Data Presentation

The following table summarizes the key quantitative data associated with the hydrothermal synthesis of this compound single crystals.

| Parameter | Value | Reference |

| Precursors | ||

| Aluminum Hydroxide (B78521) (Al(OH)₃) | 50 mg (0.234 mmol) | [1][2][3][4] |

| Formic Acid (HCOOH) | 7 ml | [1][2][3][4] |

| Reaction Conditions | ||

| Temperature | 130°C (403 K) | [1][2][4][5] |

| Time | 3 days | [1][2][4][5] |

| Product Information | ||

| Chemical Formula (as-synthesized) | Al(HCOO)₃(CO₂)₀.₇₅(H₂O)₀.₂₅(HCOOH)₀.₂₅ | [2][4][6] |

| Appearance | Colorless cubic crystals | [2][4][5] |

| Yield | 83% | [1][4] |

| Activation Temperature | 180°C | [6] |

Experimental Protocols

This section outlines the detailed methodology for the hydrothermal synthesis of this compound single crystals.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Formic acid (HCOOH)

-

Ethanol (B145695) (for washing)[1][5]

-

Deionized water[1]

Equipment:

-

23-ml Teflon-lined Parr stainless steel autoclave[1][2][4][5]

-

Stir plate and stir bar[1]

-

Oven or heating mantle capable of reaching 130°C[1]

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask)[1][2][4]

-

Filter paper[1]

Procedure:

-

Precursor Preparation: In a Teflon liner, add 50 mg (0.234 mmol) of aluminum hydroxide.[1][2][4]

-

Addition of Formic Acid: To the same Teflon liner, carefully add 7 ml of formic acid.[1][2][4]

-

Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.[1][2][4][5]

-

Hydrothermal Reaction: Place the Teflon liner into the 23-ml Parr stainless steel autoclave and seal it. Heat the autoclave to 130°C and maintain this temperature for 3 days.[1][2][4][5]

-

Cooling: After 3 days, allow the autoclave to cool slowly to room temperature.[5]

-

Product Collection: Open the autoclave in a well-ventilated area. Collect the resulting colorless cubic crystals.

-

Washing: Wash the crystals with a copious amount of ethanol to remove any unreacted formic acid.[1][2][4][5]

-

Drying: Separate the washed crystals from the solution using vacuum filtration and allow them to air-dry.[1][2][4][5]

Activation of the Crystals:

The as-synthesized this compound crystals contain guest molecules such as CO₂, H₂O, and HCOOH.[2][6] To obtain pure Al(HCOO)₃, an activation step is required. This is typically achieved by heating the as-synthesized crystals at 180°C to remove the guest molecules.[6]

Characterization:

The identity and purity of the synthesized this compound single crystals can be confirmed using several analytical techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.[5]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the formate groups.[5]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature at which guest molecules are removed.[5]

-

Elemental Analysis (CHN Analysis): To confirm the elemental composition.[5]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, Al(HCOO)3: An earth-abundant, scalable, and highly selective material for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. carepapers.s3.amazonaws.com [carepapers.s3.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. Aluminium formate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Reflux Synthesis of Aluminum Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum formate (B1220265), Al(HCOO)₃, is a metal-organic framework (MOF) with significant potential in various applications, including gas capture and storage, catalysis, and as a precursor for the synthesis of high-purity alumina.[1][2] Its synthesis via a reflux reaction of aluminum hydroxide (B78521) and formic acid is a scalable and cost-effective method, making it an attractive material for both research and industrial applications.[1][3] This document provides a detailed protocol for the synthesis of aluminum formate, including reactant quantities, reaction conditions, and product characterization.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.